3-(3-Carboxypropoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

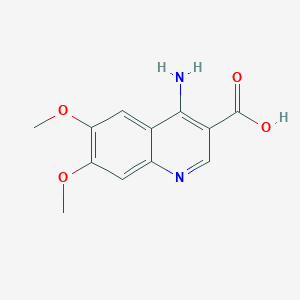

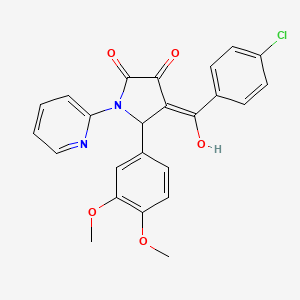

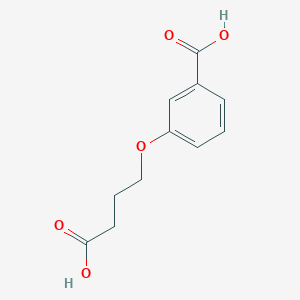

“3-(3-Carboxypropoxy)benzoic acid” is a chemical compound . It is an organic compound that contains carboxylic acid groups. The exact properties and uses of this specific compound are not widely documented in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Carboxypropoxy)benzoic acid” are not widely documented in the literature . As a carboxylic acid, it would be expected to display typical carboxylic acid properties, such as the ability to form hydrogen bonds and the tendency to exist as a dimer in the solid state.

Scientific Research Applications

Luminescent Coordination Polymers

3-(3-Carboxypropoxy)benzoic acid: has been utilized in the synthesis of luminescent Zn(II) coordination polymers. These polymers exhibit unique luminescent properties and have been characterized for their potential in sensing applications. For instance, they can efficiently identify picric acid through fluorescence quenching .

Sensing Applications

The synthesized Zn(II) coordination polymers with 3-(3-Carboxypropoxy)benzoic acid as a ligand have shown promise in the detection of explosive substances. Their high sensitivity to picric acid makes them valuable for security and environmental monitoring .

Photocatalysis

Coordination polymers derived from 3-(3-Carboxypropoxy)benzoic acid have been explored for their photocatalytic properties. They have been used in the photodegradation of various antibiotics, showcasing their potential in addressing pollution from pharmaceutical compounds .

Antibiotic Photodegradation

The ability of these coordination polymers to degrade antibiotics like chloramphenicol and nitrofurazone under light exposure is particularly noteworthy. This application is crucial for the development of new methods to treat antibiotic-contaminated water sources .

Opto-Electronic Properties

The opto-electronic properties of coordination polymers involving 3-(3-Carboxypropoxy)benzoic acid are of significant interest. These properties can be harnessed for developing new materials with applications in electronics and photonics .

Nanotechnology

While not directly related to 3-(3-Carboxypropoxy)benzoic acid , carboxylic acids have been reported to assist in the surface modification of carbon nanotubes. This process is vital for the production of polymer nanomaterials, which could be an area where similar compounds like 3-(3-Carboxypropoxy)benzoic acid may find application .

Mechanism of Action

Target of Action

It has been used in the synthesis of luminescent zinc (ii) coordination polymers . These polymers have different N-heterocyclic ancillary ligands, indicating that 3-(3-Carboxypropoxy)benzoic acid may interact with these ligands in its mode of action .

Mode of Action

It’s known to participate in the formation of zinc (ii) coordination polymers . These polymers exhibit differences in coordination geometries and ligand binding modes, suggesting that 3-(3-Carboxypropoxy)benzoic acid may interact with its targets in a variety of ways .

Biochemical Pathways

It’s known that benzoic acid, a related compound, is involved in the β-oxidative pathway

Result of Action

It’s known that the zinc (ii) coordination polymers synthesized using 3-(3-carboxypropoxy)benzoic acid exhibit luminescent properties . This suggests that the compound may have potential applications in fluorescence-based detection systems .

Action Environment

It’s known that the compound has been used in hydrothermal synthesis processes , suggesting that it may be stable under high-temperature and high-pressure conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3-carboxypropoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-10(13)5-2-6-16-9-4-1-3-8(7-9)11(14)15/h1,3-4,7H,2,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVHGNYLEPVHGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Carboxypropoxy)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

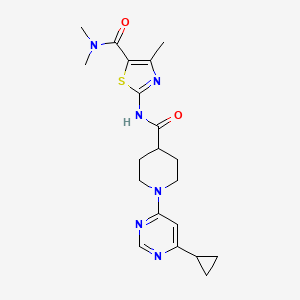

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)

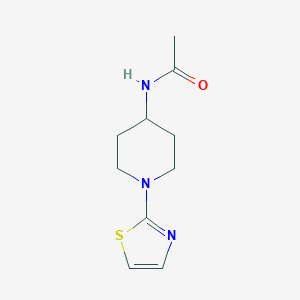

![N-Cyclopropyl-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)